4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine
CAS No.: 2034277-17-1
Cat. No.: VC7544373
Molecular Formula: C17H21N3O3S
Molecular Weight: 347.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034277-17-1 |
|---|---|
| Molecular Formula | C17H21N3O3S |
| Molecular Weight | 347.43 |
| IUPAC Name | 4-[1-(2,4-dimethylphenyl)sulfonylpiperidin-3-yl]oxypyrimidine |
| Standard InChI | InChI=1S/C17H21N3O3S/c1-13-5-6-16(14(2)10-13)24(21,22)20-9-3-4-15(11-20)23-17-7-8-18-12-19-17/h5-8,10,12,15H,3-4,9,11H2,1-2H3 |
| Standard InChI Key | IOVJHHFNYAWKJH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=NC=C3)C |
Introduction
4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine is a complex organic compound belonging to the category of pyrimidine derivatives. It features a pyrimidine core substituted with a piperidine group linked through an ether bond to a sulfonyl group derived from 2,4-dimethylbenzene. This structure suggests potential biological activity, particularly in medicinal chemistry, where similar compounds have been explored for various therapeutic applications.
Synthesis and Chemical Reactivity
The synthesis of 4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine typically involves several key steps, including the formation of the piperidine-sulfonyl intermediate and its subsequent coupling with a pyrimidine derivative. These methods often require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity.
Synthesis Steps:
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Preparation of the Sulfonyl Intermediate: Involves reacting 2,4-dimethylbenzene with chlorosulfonic acid to form the sulfonyl chloride, which is then reacted with a piperidine derivative.
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Coupling with Pyrimidine: The sulfonyl-piperidine intermediate is coupled with a pyrimidine derivative, typically through an etherification reaction.
Chemical Reactivity:
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Nucleophilic Substitution: The compound may undergo nucleophilic substitution reactions at the sulfonyl group or the pyrimidine ring.
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Electrophilic Aromatic Substitution: Possible on the benzene ring of the sulfonyl group.
Potential Applications and Biological Activity
Compounds with similar structures have been explored for their potential in medicinal chemistry, particularly in targeting neurological or infectious diseases. The specific biological activity of 4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine would require further studies to elucidate its targets and pathways.
Potential Therapeutic Areas:
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Neurological Disorders: Compounds with piperidine and pyrimidine cores have shown activity in neurological disorders.
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Infectious Diseases: Sulfonamide derivatives have been used historically as antimicrobials.
Data Table: Comparison of Similar Compounds
| Compound | Molecular Formula | CAS Number | Molecular Weight |
|---|---|---|---|
| 4-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine | Not specified | 50773-41-6 | Not specified |
| 4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine | Not specified | Not specified | Not specified |
| 4-{[1-(2,5-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine | C19H25N3O3S | 2034252-53-2 | Not specified |
Note: The specific data for 4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine is not fully detailed in the available sources, highlighting the need for further research and characterization of this compound.
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